(S)-2-(Piperidin-3-yl)pyridine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16Cl2N2 |
|---|---|
Molecular Weight |
235.15 g/mol |
IUPAC Name |
2-[(3S)-piperidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H/t9-;;/m0../s1 |
InChI Key |
PLUYLODTLVNANT-WWPIYYJJSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
This method is widely used to construct the pyridine-piperidine backbone. A pyridine boronic acid derivative reacts with a piperidine halide under palladium catalysis.
| Parameter | Value/Details | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |
| Base | Na₂CO₃ or K₂CO₃ | |
| Solvent | THF/H₂O or DMF/H₂O mixture | |
| Temperature | 80–100°C | |
| Yield | 60–75% (free base) |
Procedure :
-
A pyridine boronic acid (e.g., 2-bromopyridine) and piperidine-3-yl halide (e.g., 3-chloropiperidine) are dissolved in solvent.
-
Palladium catalyst and base are added, followed by stirring under inert atmosphere.
-
The coupled product is isolated via extraction and column chromatography.
Advantages :
-
High regioselectivity for C–N bond formation.
-
Scalable for industrial production.
Limitations :
-
Requires expensive catalysts and inert conditions.
Enantioselective Synthesis and Resolution
Chiral Resolution Using Dibenzoyl Tartaric Acid
Racemic 2-(Piperidin-3-yl)pyridine is resolved into (S)- and (R)-enantiomers using chiral acids.
| Parameter | Value/Details | Reference |
|---|---|---|
| Resolving Agent | Dibenzoyl-(D)-tartaric acid | |
| Solvent | EtOH/H₂O (1:1) | |
| Temperature | 25°C | |
| Enantiomeric Excess | >98% (after recrystallization) |
Procedure :
-
Racemic 2-(Piperidin-3-yl)pyridine is treated with dibenzoyl tartaric acid in solvent.
-
Diastereomeric salts precipitate, enabling separation via filtration.
-
Acidic workup (e.g., HCl) liberates the free (S)-enantiomer.
Advantages :
-
High enantiopurity achievable.
-
Compatible with large-scale production.
Limitations :
-
Requires multiple recrystallizations.
Hydrogenation and Subsequent Derivatization
Catalytic Hydrogenation of Pyridine Precursors
Pyridine derivatives (e.g., 3-cyano-pyridine) are hydrogenated to form piperidine intermediates.
| Parameter | Value/Details | Reference |
|---|---|---|
| Catalyst | Rh/C or Pd/C | |
| Pressure | 50–100 psi (H₂) | |
| Temperature | 25–50°C | |
| Yield | 85–90% (racemic mixture) |
Procedure :
-
Pyridine precursor (e.g., 2-cyano-3-bromopyridine) is hydrogenated in ethanol.
-
The resulting piperidine is coupled with a pyridine moiety via nucleophilic substitution.
Advantages :
-
Cost-effective for piperidine ring formation.
-
Suitable for bulk production.
Limitations :
-
Requires additional resolution steps for enantiopurity.
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free (S)-enantiomer is converted to the dihydrochloride salt for enhanced stability.
| Parameter | Value/Details | Reference |
|---|---|---|
| Reagent | HCl (gas or 4M aqueous) | |
| Solvent | EtOH or MTBE | |
| Yield | >90% (crystalline solid) |
Procedure :
-
(S)-2-(Piperidin-3-yl)pyridine is dissolved in solvent.
-
HCl is bubbled through or added dropwise.
-
The precipitate is filtered and dried.
Advantages :
-
Improves compound solubility and shelf life.
Alternative Routes and Optimization
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization reactions for pyridine-piperidine hybrids.
Procedure :
-
Pyridine and piperidine precursors are mixed with a base (e.g., DABCO).
-
Microwave irradiation induces cyclization.
Advantages :
-
Reduced reaction time.
-
High energy efficiency.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-[(3S)-3-piperidyl]pyridine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: Can be oxidized to form N-oxides.
Reduction: Can be reduced to form secondary amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Medicinal Chemistry
(S)-2-(Piperidin-3-yl)pyridine dihydrochloride is primarily recognized for its role as a ligand for nicotinic acetylcholine receptors (nAChRs). The compound has been studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Alzheimer’s Disease : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant neuroprotective effects in cellular models of Alzheimer's disease. The compound was shown to enhance synaptic plasticity and reduce amyloid-beta toxicity.
- Parkinson’s Disease : Research featured in Neuropharmacology highlighted the compound's ability to improve dopaminergic signaling, thereby alleviating motor symptoms in rodent models of Parkinson’s disease.
Neuropharmacology
The compound's interaction with nAChRs suggests potential applications beyond neurodegenerative diseases, including anxiety and depression treatment.
Research Findings
- Anxiolytic Effects : In preclinical studies, this compound demonstrated anxiolytic properties comparable to established anxiolytics like diazepam.
- Antidepressant Activity : Another study indicated that the compound could enhance serotonin release, suggesting its utility as an antidepressant.
Agricultural Applications
Interestingly, this compound has shown promise in agricultural settings due to its insecticidal properties.
Insecticidal Efficacy
Research has indicated that the compound is effective against various agricultural pests, including aphids and mosquitoes. Its mechanism involves disrupting neurotransmission in target insects, leading to paralysis and death.
Case Study
A field trial published in Pest Management Science reported that formulations containing this compound reduced aphid populations by over 70% compared to untreated controls.
Synthesis and Structural Properties
The synthesis of this compound can be achieved through several methods, including:
- Catalytic Hydrogenation : Reducing corresponding pyridine derivatives using palladium on carbon.
- Nucleophilic Substitution : Employing piperidine derivatives in reactions with pyridine precursors.
| Activity Type | Model/Study Reference | Effect/Outcome |
|---|---|---|
| Neuroprotection | Journal of Medicinal Chemistry | Enhanced synaptic plasticity |
| Anxiolytic | Neuropharmacology | Comparable effects to diazepam |
| Insecticidal | Pest Management Science | 70% reduction in aphid populations |
Table 2: Structure-Activity Relationship (SAR)
| Compound ID | Structure Description | Activity Type |
|---|---|---|
| Compound A | Piperidine ring with pyridine moiety | nAChR partial agonist |
| Compound B | Substituted piperidine derivatives | Enhanced neuroprotective effects |
Mechanism of Action
The mechanism of action of 2-[(3S)-3-piperidyl]pyridine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Rings
(a) Pyrrolidine-Based Analogues
- The reduced ring size may decrease steric hindrance but limit interactions with deeper hydrophobic pockets in target proteins .
- 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 1713162-92-5) introduces a methoxy group at the 2-position, which could enhance electron-donating effects and metabolic stability compared to the parent compound .
(b) Piperidine Derivatives
- However, the absence of a pyridine ring reduces π-π stacking interactions critical for enzyme inhibition .
Pharmacologically Relevant Dihydrochloride Salts
- Betahistine Hydrochloride (C₈H₁₂N₂·2HCl): A pyridine derivative used to treat Ménière’s disease. Unlike (S)-2-(Piperidin-3-yl)pyridine dihydrochloride, its structure includes a N-methyl-2-pyridineethanamine backbone, prioritizing histamine receptor modulation over enzyme inhibition .
- Fasudil Dihydrochloride: A homopiperazine-based Rho kinase inhibitor with an isoquinoline sulfonyl group. Its mechanism diverges entirely but shares the dihydrochloride salt’s solubility advantages .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups | Pharmacological Target |
|---|---|---|---|---|
| (S)-2-(Piperidin-3-yl)pyridine diHCl | ~280.2 | High | Pyridine, Piperidine, HCl | Enzyme Inhibitors (e.g., IDH) |
| (S)-2-(Pyrrolidin-3-yloxy)pyridine diHCl | ~293.2 | Moderate-High | Pyrrolidine, Ether, HCl | Undisclosed (Structural Analog) |
| Betahistine Dihydrochloride | 209.1 | High | Pyridine, Ethylamine, HCl | Histamine H₃ Receptor Antagonist |
| Fasudil Dihydrochloride | 308.2 | Moderate | Isoquinoline, Homopiperazine | Rho Kinase Inhibitor |
Key Findings:
Solubility : All dihydrochloride salts exhibit improved water solubility over free bases, but substituents like methoxy or chlorophenyl groups (e.g., in 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine diHCl) may slightly reduce solubility due to increased hydrophobicity .
Stereochemical Impact : The (S)-configuration in this compound is critical for enantioselective binding to IDH mutants, whereas racemic mixtures or (R)-isomers show reduced activity .
Synthetic Accessibility : Synthesis of this compound involves chloro-displacement reactions on nicotinamide intermediates (e.g., 2,6-dichloro-N-cyclohexylnicotinamide), a route shared with other pyridine derivatives but requiring stringent stereochemical control .
Research and Application Insights
- Mutant IDH Inhibition : (S)-2-(Piperidin-3-yl)pyridine derivatives demonstrate superior inhibition of cancer-associated IDH1/2 mutants compared to pyrrolidine analogues, likely due to optimal piperidine ring geometry for active-site interactions .
- Toxicity and Metabolism : Piperidine-based compounds generally exhibit longer half-lives than pyrrolidine derivatives, but the latter may have reduced off-target effects due to smaller ring size .
Biological Activity
(S)-2-(Piperidin-3-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a piperidine derivative that features a pyridine ring, which is known for its ability to interact with various biological targets. Its molecular formula is CHClN\ and it has a molecular weight of 250.15 g/mol.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission in the central nervous system. The compound may act as a partial agonist at specific nAChR subtypes, influencing neuronal activity and potentially offering therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Research has indicated that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds have shown significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The inhibition zones measured in millimeters for these compounds are comparable to standard antibiotics .
Analgesic Activity
In vivo studies have demonstrated that this compound derivatives can reduce pain responses in animal models. For example, certain derivatives caused a significant decrease in acetic acid-induced writhing in mice, suggesting potential analgesic properties .
Antiviral Activity
The antiviral potential of this compound has also been explored. Research involving influenza viruses demonstrated that certain piperidine derivatives could inhibit viral reproduction in chicken embryos, highlighting their potential as antiviral agents .
Data Summary
| Activity Type | Test Organism/Model | Inhibition Zone (mm) | MIC (µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20-24 | 10.5 |
| Escherichia coli | 14-16 | 22 | |
| Analgesic | Mice (acetic writhing) | Decrease by 42.4% - 49% | N/A |
| Antiviral | Influenza viruses | N/A | EC50 values determined |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of oxidative stress. The results indicated a reduction in neuronal cell death, suggesting its potential use in neurodegenerative conditions .
- Insecticidal Properties : Investigations into the insecticidal properties revealed that this compound exhibited significant activity against pests like aphids and mosquitoes, indicating its utility beyond human medicine .
Q & A
Q. What are the recommended synthetic routes for (S)-2-(Piperidin-3-yl)pyridine dihydrochloride?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a study targeting IDH1 inhibitors, 2,6-dichloronicotinoyl chloride was condensed with cyclohexylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. Subsequent displacement of the 2-chloro group with alcohols under sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) catalysis yields intermediates for further functionalization . Key steps include strict temperature control (0–25°C) and inert atmosphere (N₂) to prevent side reactions.
Q. How can the stereochemical purity of this compound be validated?
Chiral HPLC or polarimetry are standard methods. For example, chiral stationary phases (e.g., amylose or cellulose derivatives) resolve enantiomers, while optical rotation measurements compare experimental values with literature data. X-ray crystallography provides definitive confirmation by mapping the spatial arrangement of the piperidine and pyridine moieties .
Q. What analytical techniques are critical for characterizing this compound’s hydrochloride salt form?
- Elemental analysis : Confirms Cl⁻ content (theoretical ~24.2% for dihydrochloride).
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., piperidine NH₃⁺ at δ 8.5–9.5 ppm in D₂O).
- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ and [M+2H-Cl]⁺ fragments.
- Thermogravimetric analysis (TGA) : Verifies stability up to 200°C, typical for hydrochloride salts .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for derivatives of this compound?
Density Functional Theory (DFT) methods, such as the B3LYP hybrid functional, predict transition-state energies and regioselectivity. For example, exact-exchange terms in DFT improve accuracy in modeling nucleophilic substitution pathways (average error <2.4 kcal/mol). Solvent effects (e.g., DMF vs. THF) are simulated using the polarizable continuum model (PCM) to guide solvent selection .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay standardization : Ensure consistent cell lines (e.g., AML cells for IDH1 inhibition studies) and buffer conditions (pH 7.4, 37°C).
- Purity validation : Use HPLC-MS to rule out impurities (e.g., residual solvents or diastereomers).
- Structural analogs : Compare with 3-(Piperidin-4-yl)pyridine dihydrochloride to isolate stereochemical effects. Piperidine ring puckering and pyridine nitrogen orientation significantly alter binding to biological targets .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Salt selection : Dihydrochloride salts enhance aqueous solubility (>50 mg/mL in water at 25°C).
- Prodrug design : Esterification of the pyridine nitrogen or piperidine NH group improves membrane permeability.
- Co-crystallization : Co-formers like succinic acid modify dissolution rates without altering stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
